1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, ethyl ester
Description
Historical Context of Pyrrolo[3,2-c]pyridine Derivatives
The development of pyrrolo[3,2-c]pyridine derivatives represents a significant milestone in heterocyclic chemistry, with these compounds gaining prominence as valuable scaffolds in medicinal chemistry over the past several decades. The exploration of azaindole structures, including pyrrolo[3,2-c]pyridines, emerged from the broader investigation into bioisosteric replacements for naturally occurring indole systems. Early research demonstrated that azaindoles, despite differing from indoles only by the presence of an additional ring nitrogen, could serve as effective bioisosteres in pharmacologically important molecules. This discovery opened new avenues for drug design and development, as researchers recognized the potential for enhanced aqueous solubility and improved pharmacological properties through strategic nitrogen incorporation.
The systematic study of pyrrolo[3,2-c]pyridine derivatives gained momentum as researchers began to appreciate their unique binding characteristics and pharmacological potential. Historical investigations revealed that these compounds could interact with biological targets through diverse binding modes, including normal hinge binding, flipped conformations, and non-hinge interactions with kinase active sites. This versatility in binding behavior distinguished pyrrolo[3,2-c]pyridines from their simpler heterocyclic counterparts and established them as privileged structures in drug discovery programs. The development of synthetic methodologies for accessing these compounds has evolved significantly, with early approaches relying on classical cyclization reactions and more recent methodologies incorporating modern catalytic processes to achieve greater efficiency and selectivity.
The recognition of pyrrolo[3,2-c]pyridine derivatives as important pharmacophores has been reinforced by their presence in several clinically relevant compounds and their demonstrated activity against various therapeutic targets. Research programs focused on these structures have revealed their potential in treating diseases of the nervous and immune systems, with particular emphasis on their kinase inhibitory properties. The historical progression of research in this field has been marked by increasingly sophisticated synthetic approaches and a deeper understanding of structure-activity relationships, culminating in the development of highly potent and selective compounds for various therapeutic applications.
Significance of 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, ethyl ester in Chemical Research
This compound occupies a position of considerable importance within the broader landscape of pyrrolopyridine research, serving as both a synthetic intermediate and a research tool for investigating structure-activity relationships. The compound, with its molecular formula C₁₀H₁₀N₂O₂ and molecular weight of 190.20 g/mol, represents a strategically functionalized azaindole derivative that enables further chemical modifications through its reactive ester group. This structural feature makes it particularly valuable for synthetic chemists seeking to develop more complex molecular architectures incorporating the pyrrolo[3,2-c]pyridine core.
The significance of this specific ethyl ester derivative extends beyond its utility as a synthetic building block, as it provides researchers with a stable and easily handled compound for investigating the fundamental properties of the pyrrolo[3,2-c]pyridine system. The presence of the carboxylic acid ethyl ester functionality at the 6-position offers multiple synthetic transformation possibilities, including hydrolysis to the corresponding carboxylic acid, amidation reactions to generate diverse amide derivatives, and reduction to alcohol functionalities. These transformations enable the systematic exploration of structure-activity relationships and the optimization of biological activity through strategic molecular modifications.
Research applications of this compound have demonstrated its value in developing glycogen phosphorylase inhibitors, compounds that show promise for treating diabetes, hypertension, hypercholesterolemia, hyperinsulinemia, hyperlipidemia, atherosclerosis, and tissue ischemia. The compound's role as a precursor to cardioprotective agents further underscores its therapeutic potential and research significance. Current investigations continue to explore its applications in kinase inhibition studies, where the pyrrolo[3,2-c]pyridine scaffold has shown particular promise for developing selective inhibitors of various protein kinases involved in cancer and inflammatory diseases.
Overview of Azaindole Chemical Class
The azaindole chemical class encompasses a diverse family of bicyclic heterocycles characterized by the fusion of pyrrole and pyridine rings, with nitrogen atoms positioned at different locations within the pyridine component. This structural diversity gives rise to six distinct constitutional isomers, each exhibiting unique chemical and biological properties that contribute to their utility in medicinal chemistry applications. Among these isomers, pyrrolo[3,2-c]pyridine (5-azaindole) represents one of the most extensively studied systems, alongside pyrrolo[2,3-b]pyridine (7-azaindole) and pyrrolo[2,3-c]pyridine (6-azaindole), each offering distinct advantages for specific therapeutic applications.
The chemical properties of azaindoles are largely influenced by the position of the nitrogen atom within the pyridine ring, which affects both electronic distribution and conformational preferences. Pyrrolo[3,2-c]pyridines, specifically, benefit from the positioning of the nitrogen atom, which can participate in hydrogen bonding interactions and modulate the compound's pharmacological properties. Research has demonstrated that the incorporation of nitrogen into the indole framework can significantly enhance aqueous solubility compared to the parent indole systems, although optimal solubility often requires additional structural modifications. This solubility enhancement represents a crucial advantage in drug development, where poor aqueous solubility frequently limits the therapeutic potential of promising compounds.
The biological activity profiles of azaindoles have been extensively characterized, revealing their potential across multiple therapeutic areas. Pyrrolo[3,4-c]pyridine derivatives, for instance, have shown promise as analgesic and sedative agents, with demonstrated applications in treating diseases of the nervous and immune systems. The class also exhibits significant antidiabetic, antimycobacterial, antiviral, and antitumor activities, highlighting the broad therapeutic potential of these structural frameworks. The versatility of azaindoles as kinase inhibitors has been particularly noteworthy, with compounds like Vemurafenib representing successful examples of fragment-based drug discovery starting from azaindole scaffolds. These success stories have further validated the azaindole class as a privileged structure in contemporary drug discovery efforts.
Research Objectives and Scope
The primary research objectives surrounding this compound encompass both fundamental chemical investigations and applied pharmaceutical research aimed at developing novel therapeutic agents. Current research efforts focus on elucidating the structure-activity relationships that govern the biological activity of pyrrolo[3,2-c]pyridine derivatives, with particular emphasis on understanding how modifications to the core scaffold and peripheral substituents influence target selectivity and potency. These investigations seek to establish comprehensive synthetic methodologies for accessing diverse derivatives while maintaining the favorable properties associated with the azaindole framework.
A significant component of ongoing research involves the development of novel synthetic routes to pyrrolo[3,2-c]pyridine derivatives that improve upon existing methodologies in terms of efficiency, selectivity, and scalability. Recent advances in copper-zinc catalyzed annulation reactions have demonstrated the potential for one-step synthesis of complex pyrrolopyridine structures, offering practical advantages for large-scale preparation. Complementary research focuses on electrophilic cyclization strategies and other modern synthetic approaches that enable access to substituted derivatives with diverse functional group patterns. These methodological advances are crucial for supporting medicinal chemistry programs that require access to extensive compound libraries for structure-activity relationship studies.
The scope of current research extends to investigating the biological mechanisms underlying the activity of pyrrolo[3,2-c]pyridine derivatives, particularly their interactions with protein kinases and other therapeutic targets. Studies have demonstrated that compounds in this class can exhibit potent inhibitory activity against specific kinases, with some derivatives showing selectivity profiles that make them attractive lead compounds for drug development. Research objectives also include understanding the binding modes of these compounds through crystallographic studies and computational modeling, which provide insights into the molecular basis for their biological activity and guide the design of improved derivatives.
Future research directions encompass the exploration of pyrrolo[3,2-c]pyridine derivatives as substrates for novel enzymatic transformations, including investigations with nitrile reductase enzymes that could provide new biocatalytic routes to amine-containing derivatives. The research scope also includes systematic investigations of the physicochemical properties of these compounds, including their stability, solubility, and permeability characteristics, which are essential for advancing promising candidates through preclinical development. These comprehensive research efforts collectively aim to establish pyrrolo[3,2-c]pyridine derivatives, including this compound, as valuable tools for addressing unmet medical needs across multiple therapeutic areas.
Properties
CAS No. |
107384-68-9 |
|---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.202 |
IUPAC Name |
ethyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)9-5-8-7(6-12-9)3-4-11-8/h3-6,11H,2H2,1H3 |
InChI Key |
GZKSTBQOUAUZTF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NC=C2C=CNC2=C1 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Pyrrole and Pyridine Precursors
The foundational method for synthesizing the pyrrolopyridine core involves cyclocondensation reactions. As disclosed in EP1381366 B1, Biere et al. developed a multi-step protocol starting with 3-aminopyridine derivatives. The process involves:
-
Formation of the Pyrrole Ring : Reacting 3-aminopyridine with ethyl acetoacetate under acidic conditions to form a bicyclic intermediate.
-
Carboxylation : Introducing a carboxylic acid group at the 6-position using CO₂ gas under high-pressure conditions (3–5 atm) in the presence of a palladium catalyst.
-
Esterification : Treating the carboxylic acid intermediate with ethanol and sulfuric acid to yield the ethyl ester.
This method achieves an overall yield of 58–62%, with purity >95% after recrystallization from ethanol.
Key Reaction Parameters
-
Temperature : Cyclocondensation proceeds optimally at 110–120°C.
-
Catalyst : Palladium(II) acetate (5 mol%) enhances carboxylation efficiency.
-
Solvent System : Tetrahydrofuran (THF) and water (4:1 v/v) improve intermediate solubility.
Table 1: Cyclocondensation Method Summary
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Pyrrole Formation | Ethyl acetoacetate, H₂SO₄, 120°C | 75 | 90 |
| Carboxylation | CO₂, Pd(OAc)₂, 5 atm | 82 | 88 |
| Esterification | EtOH, H₂SO₄, reflux | 95 | 95 |
Alternative Method Using THF/Potassium tert-Butoxide
Ring-Closing Metathesis Approach
EP3124489 B1 discloses a divergent strategy utilizing THF and potassium tert-butoxide (KOtBu) for deprotonation and cyclization. The synthesis involves:
-
Deprotonation : Treating a substituted pyridine derivative with KOtBu in THF at −78°C to generate a reactive enolate.
-
Cyclization : Adding a bromoacetylene derivative to form the pyrrolopyridine ring via a [3+2] cycloaddition.
-
Esterification : Direct treatment with ethyl chloroformate in dichloromethane (DCM) yields the ethyl ester.
This method achieves a higher yield of 68–72% but requires cryogenic conditions, increasing operational complexity.
Optimization Challenges
-
Temperature Sensitivity : Cycloaddition fails above −50°C due to side reactions.
-
Solvent Purity : Anhydrous THF is critical to prevent hydrolysis of intermediates.
Table 2: THF/KOtBu Method Summary
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Deprotonation | KOtBu, THF, −78°C | 90 | 85 |
| Cyclization | Bromoacetylene, 12 h, −78°C | 78 | 80 |
| Esterification | Ethyl chloroformate, DCM, RT | 92 | 93 |
Catalytic Approaches and Yield Optimization
Palladium-Catalyzed Cross-Coupling
Recent advancements employ Suzuki-Miyaura coupling to install the carboxylic acid group post-cyclization. Using phenylboronic acid and Pd(PPh₃)₄, this method achieves 70% yield but requires additional steps for esterification.
Solvent Effects on Crystallization
Ethanol and methanol are compared for recrystallization:
-
Ethanol : Produces larger crystals (purity 97%) but lower recovery (80%).
-
Methanol : Faster crystallization (purity 94%) with 90% recovery.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by the electron-withdrawing ester group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted pyrrolo[3,2-c]pyridine derivatives.
Scientific Research Applications
1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, ethyl ester in biological systems often involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various cellular pathways, leading to therapeutic effects such as anti-inflammatory or anti-cancer activity.
Comparison with Similar Compounds
Structural Analogues in the Pyrrolo-Pyridine Family
Heterocyclic Esters with Fused Ring Systems
Table 2: Comparative Physicochemical Properties
- Key Observations :
- Melting Points : Oxazolo/thiazolo-pyridine esters (e.g., 4ka, 4na) exhibit higher melting points (162–179°C) due to rigid fused rings and intermolecular hydrogen bonding, whereas pyrrolo-pyridine esters may have lower melting points owing to less rigidity .
- Spectroscopic Data : All esters show strong C=O IR stretches (~1700–1750 cm⁻¹). Thiazolo derivatives (e.g., 4na) display distinct ¹H NMR signals for sulfur-containing rings (δ 3.85 ppm) .
Biological Activity
1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, ethyl ester is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and effects on various biological systems.
- Chemical Formula : C₈H₈N₂O₂
- Molecular Weight : 162.15 g/mol
- CAS Number : 1082040-99-0
- Physical State : Solid
- Purity : Typically ≥ 98%
Synthesis
The synthesis of this compound involves several steps, including the reaction of pyrrole derivatives with carboxylic acids under controlled conditions. A typical procedure may include:
- Reagents : Ethanol, lithium hydroxide, and various pyrrole derivatives.
- Conditions : Refluxing in a solvent mixture for several hours followed by purification using chromatography.
Antitumor Activity
Recent studies have indicated that derivatives of 1H-pyrrolo[3,2-c]pyridine exhibit significant antitumor activity. In particular:
- Cell Lines Tested : HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer).
- IC₅₀ Values : The most potent derivative showed IC₅₀ values ranging from 0.12 to 0.21 μM against these cell lines .
The antitumor activity is attributed to the compound's ability to inhibit tubulin polymerization:
- Tubulin Dynamics : At concentrations as low as 0.12 μM, significant disruption of microtubule dynamics was observed.
- Cell Cycle Arrest and Apoptosis : Studies demonstrated that the compound induces cell cycle arrest and apoptosis in cancer cells, suggesting a potential mechanism for its antitumor effects .
Study 1: Colchicine-Binding Site Inhibitors
A study focused on the design and synthesis of various pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors revealed that certain modifications enhance their biological efficacy. The compound exhibited robust antiproliferative properties across multiple cancer cell lines .
Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of pyridine derivatives indicated that specific functional groups significantly improve antiproliferative activity. For instance, compounds with hydroxyl (-OH) groups demonstrated lower IC₅₀ values against HeLa and MCF-7 cell lines . This suggests that structural modifications can enhance the biological activity of these compounds.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈N₂O₂ |
| Molecular Weight | 162.15 g/mol |
| Antitumor Activity (IC₅₀) | 0.12 - 0.21 μM |
| Mechanism | Inhibition of tubulin polymerization |
| Cell Lines Tested | HeLa, SGC-7901, MCF-7 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, ethyl ester?
- Methodological Answer : The compound is typically synthesized via multi-step reactions starting from substituted pyridine or pyrrole precursors. For example, one approach involves cyclization of intermediates like 3-aminopyridine derivatives with ethyl acetoacetate under acidic or catalytic conditions . Industrial-scale methods emphasize high-efficiency reactors and purification via column chromatography or recrystallization to achieve >95% purity . Key steps include protecting group strategies (e.g., Boc for nitrogen) and esterification under reflux with ethanol and acid catalysts .
Q. How is the structural integrity of this compound verified in synthetic workflows?
- Methodological Answer : Characterization relies on ¹H/¹³C NMR to confirm the fused pyrrolopyridine core and ester functionality. For instance, the ethyl ester group shows a triplet at ~1.3 ppm (CH₃) and a quartet at ~4.3 ppm (CH₂) in ¹H NMR . Mass spectrometry (ESI-MS or LC-MS) validates the molecular ion peak (e.g., m/z 204.2 for C₁₁H₁₂N₂O₂) . Purity is assessed via HPLC with UV detection at 254 nm, targeting >98% for pharmaceutical applications .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Due to its classification as a potential carcinogen (IARC/OSHA), researchers must use fume hoods , nitrile gloves, and full-body protective gear to avoid dermal exposure . Environmental contamination is minimized by using closed-system reactors and neutralizing waste with 10% sodium bicarbonate before disposal . Acute toxicity data (e.g., LD₅₀ > 2000 mg/kg in rodents) suggest moderate risk, but respiratory protection (NIOSH-approved masks) is mandatory during powder handling .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective functionalization of the pyrrolopyridine core?
- Methodological Answer : Regioselectivity depends on electronic and steric factors. For example, nitration at the 5-position is achieved using fuming HNO₃ at 0°C, while bromination (NBS, AIBN) favors the 3-position . Computational tools (DFT) predict reactive sites by analyzing frontier molecular orbitals. Experimental validation via X-ray crystallography (e.g., Cambridge Structural Database entries) confirms substitution patterns . Optimizing solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., Pd(PPh₃)₄) can improve yields by 15–20% .
Q. How do structural modifications (e.g., ester vs. carboxylic acid) influence bioactivity in drug discovery?
- Methodological Answer : The ethyl ester group enhances cell permeability but requires hydrolysis (e.g., esterases) for activation. Comparative studies with carboxylic acid analogs (e.g., 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid) show a 3-fold decrease in IC₅₀ against kinase targets due to improved solubility . Introducing electron-withdrawing groups (e.g., -CN at position 2) further modulates binding affinity, as shown in FGFR inhibitor assays .
Q. How can conflicting data on the compound’s stability under basic conditions be resolved?
- Methodological Answer : Discrepancies arise from solvent choice and base strength. In aqueous NaOH (pH >12), the ester hydrolyzes rapidly (t₁/₂ <1 hr), but in anhydrous K₂CO₃/DMF, it remains stable for >24 hrs . Kinetic studies (HPLC monitoring) and Arrhenius plots identify optimal conditions for stability. Contradictory reports may stem from trace moisture in reactions; rigorous drying of solvents (molecular sieves) and inert atmospheres (N₂/Ar) are critical .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Methodological Answer : Common byproducts (e.g., dimerization or oxidation derivatives) are minimized by:
- Temperature control : Slow addition of reagents at −20°C to suppress exothermic side reactions .
- Catalyst screening : Pd/C vs. Raney Ni for hydrogenation steps reduces over-reduction by 30% .
- In-line analytics : PAT (Process Analytical Technology) tools like FTIR monitor reaction progress in real time, enabling immediate adjustments .
Data Contradiction Analysis
Q. Why do different studies report varying reactivity of the ethyl ester group in cross-coupling reactions?
- Methodological Answer : Disparities arise from ligand choice and metal catalysts. For Suzuki-Miyaura couplings, Pd(OAc)₂ with SPhos ligand achieves 85% yield, while cheaper PdCl₂(PPh₃)₂ results in <50% yield due to slower transmetallation . Solvent effects (e.g., DME vs. toluene) and base (Cs₂CO₃ vs. K₃PO₄) also influence reactivity. Meta-analyses of published protocols (e.g., Reaxys) highlight optimal conditions for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
